molecular formula C5H7Cl2N3 B1436459 6-(Chloromethyl)pyridazin-3-amine hydrochloride CAS No. 2059942-54-8

6-(Chloromethyl)pyridazin-3-amine hydrochloride

Cat. No. B1436459
M. Wt: 180.03 g/mol
InChI Key: WTBCNIOOUGVZAF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 and a molecular weight of 180.03 g/mol . It is typically used for research purposes.


Synthesis Analysis

The synthesis of pyridazine compounds, such as 6-(Chloromethyl)pyridazin-3-amine hydrochloride, often involves reactions like the Lewis acid-mediated inverse electron demand Diels-Alder reaction, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and aza-Diels-Alder reactions . These reactions provide functionalized pyridazines with high regiocontrol .


Molecular Structure Analysis

The molecular structure of 6-(Chloromethyl)pyridazin-3-amine hydrochloride can be represented by the InChI code: 1S/C5H5ClN2O.ClH/c6-3-4-1-2-5 (9)8-7-4;/h1-2H,3H2, (H,8,9);1H .


Chemical Reactions Analysis

Pyridazine compounds, including 6-(Chloromethyl)pyridazin-3-amine hydrochloride, can undergo various chemical reactions. For instance, 3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

6-(Chloromethyl)pyridazin-3-amine hydrochloride is a powder that should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds using derivatives of pyridazine, which includes 6-(Chloromethyl)pyridazin-3-amine hydrochloride. For instance, Károlyházy, Horváth, and Mátyus (2001) reported the synthesis of a new pyridazinol[3,4-b][1,5]diazepine ring system, highlighting the versatility of pyridazine derivatives in creating novel ring systems (Károlyházy, Horváth, & Mátyus, 2001). Similarly, Dragovich et al. (2008) described the synthesis of 6-amino-5-hydroxypyridazin-3(2H)-ones, demonstrating the potential for creating a new class of compounds (Dragovich et al., 2008).

Applications in Chemical Reactions

The use of pyridazine derivatives, including 6-(Chloromethyl)pyridazin-3-amine hydrochloride, is significant in various chemical reactions. For example, Ostrowicz et al. (1992) demonstrated the use of pyridazines in vicarious nucleophilic substitution of hydrogen, offering a novel approach to the synthesis of functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Development of Heterocyclic Compounds

The development of heterocyclic compounds using pyridazine derivatives is another key area of research. Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, showcasing the potential for developing polyfunctional systems (Pattison et al., 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(chloromethyl)pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBCNIOOUGVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)pyridazin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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